molecular formula C19H11ClN2O B2748911 6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine CAS No. 866131-71-7

6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine

Cat. No.: B2748911
CAS No.: 866131-71-7
M. Wt: 318.76
InChI Key: MARGLYSCKDDLGM-UHFFFAOYSA-N
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Description

6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several aromatic rings, including naphtho, furan, and imidazo[1,2-a]pyridine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphtho[2,1-b]furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazo[1,2-a]pyridine Moiety: This step often involves the condensation of the naphtho[2,1-b]furan derivative with a suitable pyridine derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding reduced naphtho[2,1-b]furan derivatives.

    Substitution: Formation of various substituted naphtho[2,1-b]furan derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan Derivatives: These compounds share the naphtho[2,1-b]furan core and exhibit similar chemical properties.

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and are often studied for their biological activities.

Uniqueness

6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the chlorine atom at the 6-position further distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-6-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O/c20-13-6-8-19-21-16(11-22(19)10-13)18-9-15-14-4-2-1-3-12(14)5-7-17(15)23-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARGLYSCKDDLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CN5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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